molecular formula C22H44N2 B14595895 3-[Methyl(octadecan-2-YL)amino]propanenitrile CAS No. 60472-38-0

3-[Methyl(octadecan-2-YL)amino]propanenitrile

Cat. No.: B14595895
CAS No.: 60472-38-0
M. Wt: 336.6 g/mol
InChI Key: QXJRXJDPJFPZIZ-UHFFFAOYSA-N
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Description

3-[Methyl(octadecan-2-yl)amino]propanenitrile is a chemical compound with the molecular formula C22H45N2 It is characterized by a nitrile group (-CN) attached to a propanenitrile backbone, with a methyl-substituted octadecylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(octadecan-2-yl)amino]propanenitrile typically involves the reaction of octadecylamine with acrylonitrile in the presence of a catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvent: Organic solvents like toluene or ethanol

The reaction proceeds through nucleophilic addition of the amine group to the acrylonitrile, followed by methylation of the resulting intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(octadecan-2-yl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium cyanide in the presence of a suitable leaving group

Major Products Formed

    Oxidation: Octadecanoic acid

    Reduction: 3-[Methyl(octadecan-2-yl)amino]propanamine

    Substitution: Various substituted propanenitriles depending on the nucleophile used

Scientific Research Applications

3-[Methyl(octadecan-2-yl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in cell membrane studies due to its long hydrophobic chain.

    Medicine: Explored for its potential as a drug delivery agent, leveraging its amphiphilic nature.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 3-[Methyl(octadecan-2-yl)amino]propanenitrile involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(octadecan-2-yl)amino]propanamide
  • 3-[Methyl(octadecan-2-yl)amino]propanol
  • 3-[Methyl(octadecan-2-yl)amino]propanoic acid

Uniqueness

Compared to similar compounds, 3-[Methyl(octadecan-2-yl)amino]propanenitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. Its amphiphilic nature also makes it particularly useful in applications involving lipid membranes and surfactants.

Properties

CAS No.

60472-38-0

Molecular Formula

C22H44N2

Molecular Weight

336.6 g/mol

IUPAC Name

3-[methyl(octadecan-2-yl)amino]propanenitrile

InChI

InChI=1S/C22H44N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2)24(3)21-18-20-23/h22H,4-19,21H2,1-3H3

InChI Key

QXJRXJDPJFPZIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)N(C)CCC#N

Origin of Product

United States

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